BenchChemオンラインストアへようこそ!

L-Nio dihydrochloride

Nitric Oxide Synthase Inhibition Kinetics Enzyme Assay

L-NIO dihydrochloride (N⁵-(1-Iminoethyl)-L-ornithine dihydrochloride) is a potent, non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). It is an NADPH-dependent, irreversible inhibitor that acts as a structural analog of L-arginine, competing for the enzyme's substrate binding site.

Molecular Formula C7H17Cl2N3O2
Molecular Weight 246.13 g/mol
Cat. No. B109842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Nio dihydrochloride
Synonyms(S,E)-2-amino-5-((1-aminoethylidene)amino)pentanoic acid dihydrochloride
Molecular FormulaC7H17Cl2N3O2
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESCC(=NCCCC(C(=O)O)N)N.Cl.Cl
InChIInChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1
InChIKeyRYCMAAFECCXGHI-ILKKLZGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-NIO Dihydrochloride: A Non-Selective, Irreversible NOS Inhibitor for Cardiovascular and Immunological Research


L-NIO dihydrochloride (N⁵-(1-Iminoethyl)-L-ornithine dihydrochloride) is a potent, non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) . It is an NADPH-dependent, irreversible inhibitor that acts as a structural analog of L-arginine, competing for the enzyme's substrate binding site . Key identifying information includes its CAS number 159190-44-0, molecular formula C₇H₁₇Cl₂N₃O₂, and molecular weight of 246.13 g/mol . As a widely used research tool, it is available from multiple commercial suppliers as a solid with high water solubility (up to 100 mM) .

Why L-NIO Dihydrochloride Cannot Be Simply Substituted by Other Arginine Analog NOS Inhibitors


While L-NAME, L-NMMA, 1400W, and L-NIL are all arginine analogs that inhibit NOS, they cannot be freely interchanged with L-NIO dihydrochloride. These inhibitors differ fundamentally in their mechanism of action (reversible vs. irreversible), isoform selectivity profiles, and in vivo pharmacokinetic properties . For instance, L-NAME and L-NMMA are reversible inhibitors, whereas L-NIO is an irreversible, NADPH-dependent inhibitor that forms a stable, covalent adduct with the enzyme . This irreversible binding leads to sustained NOS inhibition even after the compound is removed from the system, which is not the case for reversible inhibitors . Furthermore, L-NIO's non-selective inhibition profile (Kᵢ values of 1.7 µM for nNOS, and 3.9 µM for both eNOS and iNOS) contrasts sharply with highly selective inhibitors like 1400W (which preferentially targets iNOS) and moderately selective agents like L-NIL . These critical differences in potency, selectivity, and binding kinetics mean that experimental outcomes cannot be directly extrapolated from one NOS inhibitor to another. The choice of inhibitor must be guided by the specific research question.

Quantitative Evidence Guide: Differentiating L-NIO Dihydrochloride from Key NOS Inhibitors


Direct Comparison of NOS Isoform Inhibition Potency (Ki) vs. L-NAME and L-NMMA

L-NIO dihydrochloride demonstrates a distinct inhibition profile against the three NOS isoforms compared to other commonly used, non-selective inhibitors like L-NAME. L-NIO shows Ki values of 1.7 µM for nNOS, 3.9 µM for eNOS, and 3.9 µM for iNOS . In contrast, L-NAME exhibits a different rank order of potency with reported Ki values of 4.4 µM for iNOS (mouse), 15 nM for nNOS (bovine), and 39 nM for eNOS (human) . This highlights that while L-NAME is more potent at inhibiting constitutive NOS isoforms (nNOS and eNOS) in some assays, L-NIO provides a more balanced, non-selective inhibition across all three isoforms, particularly at the micromolar level for iNOS.

Nitric Oxide Synthase Inhibition Kinetics Enzyme Assay

Head-to-Head Potency Comparison in a Functional Ex Vivo Vascular Assay vs. L-NAME and L-NMMA

In a direct head-to-head comparison using isolated rat aortic rings, L-NIO was found to be approximately five times more potent than other arginine analogs, L-NAME and L-NMMA, as an inhibitor of endothelial nitric oxide synthase (eNOS) . Specifically, L-NIO inhibited acetylcholine-induced vasorelaxation with an IC₅₀ of 2 µM . This functional assay demonstrates the compound's superior ability to block eNOS-mediated physiological responses in intact vascular tissue compared to its direct chemical analogs.

Vascular Biology Endothelial Function Ex Vivo Assay

Superior In Vivo Protective Efficacy in an Immune Complex-Induced Vasculitis Model

In a comparative in vivo study of an immune complex-induced dermal vasculitis model in rats, L-NIO demonstrated significantly greater protective effects than other NOS inhibitors [1]. The descending order of potency was: L-NIO > L-NMMA > L-NNA = L-NAME [1]. The approximate IC₅₀ for L-NIO's protective effect was 65 µM, whereas for all other compounds tested (L-NMMA, L-NNA, L-NAME), the IC₅₀ values were greater than 5 mM [1]. This represents a >75-fold increase in potency for L-NIO over its closest comparator, L-NMMA.

Inflammation Vasculitis In Vivo Pharmacology

In Vivo Hemodynamic Effects: Dose-Dependent Increase in Mean Arterial Blood Pressure

L-NIO dihydrochloride's ability to inhibit NOS in vivo translates to a quantifiable and reproducible hemodynamic effect. In rats, L-NIO induces a dose-dependent increase in mean arterial blood pressure . The effective concentration for this response is quantified by an EC₅₀ of 19.5 mg/kg following intravenous administration . This effect is a hallmark of systemic NOS inhibition and is consistent with the compound's non-selective inhibition profile, leading to reduced production of the vasodilator nitric oxide.

Cardiovascular Physiology In Vivo Pharmacology Hemodynamics

Irreversible, NADPH-Dependent Mechanism of Action Provides Sustained Inhibition

L-NIO dihydrochloride is an irreversible, NADPH-dependent inhibitor of NOS . This mechanism distinguishes it from reversible, substrate-competitive inhibitors like L-NAME and L-NMMA. L-NIO's irreversible binding results in a stable, covalent modification of the NOS enzyme, leading to sustained inhibition that persists even after the compound is removed from the system . In contrast, the effects of reversible inhibitors are dependent on their continuous presence and can be washed out .

Enzyme Mechanism Irreversible Inhibition Pharmacodynamics

Optimal Research Applications for L-NIO Dihydrochloride Based on Differentiated Evidence


Ex Vivo and In Vitro Vascular Function Studies

L-NIO dihydrochloride is the preferred non-selective NOS inhibitor for ex vivo vascular reactivity experiments, such as those using isolated aortic rings. Its demonstrated 5-fold greater potency compared to L-NAME and L-NMMA in inhibiting endothelium-dependent vasorelaxation (IC₅₀ of 2 µM) makes it a more effective tool for blocking eNOS-mediated responses in intact vascular tissue . Researchers studying the role of nitric oxide in vascular tone and endothelial function will find L-NIO provides a more sensitive and potent inhibition compared to other arginine analogs .

In Vivo Models of Inflammatory Vascular Injury

For in vivo studies of inflammation-driven vascular pathology, such as immune complex-induced vasculitis, L-NIO is the superior choice among arginine analog NOS inhibitors. It has been shown to be the most potent protective agent in a rat model of dermal vasculitis, with an IC₅₀ of 65 µM, which is >75-fold lower than L-NMMA, L-NNA, or L-NAME . This superior in vivo efficacy provides a strong rationale for its use in investigating the role of nitric oxide in inflammatory tissue injury and for preclinical studies of potential therapeutic interventions .

Experiments Requiring Sustained NOS Inhibition

L-NIO dihydrochloride is ideally suited for experimental protocols where sustained, washout-resistant NOS inhibition is required. Its mechanism of irreversible, NADPH-dependent binding results in stable enzyme inactivation that persists after the compound is removed from the system . This is a critical advantage over reversible inhibitors like L-NAME and L-NMMA, whose effects are diminished upon washout [1]. This property is particularly valuable in long-term cell culture experiments, ex vivo tissue preparations, and in vivo studies where maintaining a constant drug concentration is challenging .

Cardiovascular Research Requiring a Validated In Vivo Hemodynamic Benchmark

L-NIO dihydrochloride offers a reliable and quantifiable in vivo response for cardiovascular researchers. Its ability to induce a dose-dependent increase in mean arterial blood pressure, with a well-defined EC₅₀ of 19.5 mg/kg in rats, provides a clear benchmark for experimental design . This established in vivo potency allows researchers to confidently select doses that will produce a predictable systemic NOS inhibition, facilitating studies on the role of nitric oxide in blood pressure regulation and cardiovascular homeostasis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Nio dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.